1,3-Benzenedicarbonitrile, 2,5-difluoro-

Physical Chemistry Process Development Purification Engineering

1,3-Benzenedicarbonitrile, 2,5-difluoro- (CAS 122546-74-1) is a high-purity fluorinated aromatic dinitrile building block with the critical 2,5-difluoro regiochemistry. This specific substitution pattern governs reaction kinetics and selectivity in nucleophilic aromatic substitution and cross-coupling reactions, directly impacting downstream product yield and purity. Substituting other isomers (e.g., 4,6-difluoro or 2,4-difluoro) without revalidation risks synthesis failure. Ideal for medicinal chemistry programs requiring 1,3-difunctionalized scaffolds with precisely controlled electronic properties and for developing electron-transport materials in OLEDs. Available at ≥98% purity to minimize side reactions in scale-up and discovery workflows.

Molecular Formula C8H2F2N2
Molecular Weight 164.11 g/mol
CAS No. 122546-74-1
Cat. No. B3092180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenedicarbonitrile, 2,5-difluoro-
CAS122546-74-1
Molecular FormulaC8H2F2N2
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)F)C#N)F
InChIInChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H
InChIKeyMWGSTFSKJGWSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,3-Benzenedicarbonitrile, 2,5-difluoro- (CAS 122546-74-1) – Technical Specifications and Sourcing Considerations


1,3-Benzenedicarbonitrile, 2,5-difluoro- (CAS 122546-74-1), also known as 2,5-difluoroisophthalonitrile, is a fluorinated aromatic dinitrile with the molecular formula C₈H₂F₂N₂ and a molecular weight of 164.11 g/mol [1]. This compound serves as an intermediate and building block for pharmaceutical and materials science applications . Its structure features a 1,3-disubstituted benzene ring with fluorine atoms at the 2- and 5-positions, a specific substitution pattern that distinguishes it from its positional isomers and influences its physicochemical properties and reactivity profile .

Technical Justification for Sourcing 2,5-Difluoroisophthalonitrile (CAS 122546-74-1) Over Generic or Unspecified Isomers


Substitution with other difluoroisophthalonitrile isomers (e.g., 4,6-difluoro CAS 17654-70-5 or 2,4-difluoro CAS 73688-94-5) or mono-fluorinated analogs is chemically unsound without rigorous revalidation. The specific 2,5-difluoro substitution pattern dictates distinct steric and electronic properties that govern the compound's behavior as a synthetic intermediate . Fluorine substitution patterns on aromatic nitriles directly modulate electron density distribution, influencing reaction kinetics in nucleophilic aromatic substitution and cross-coupling reactions [1]. Therefore, substituting isomers without re-optimizing reaction conditions can lead to altered reaction yields, divergent regioselectivity, or failure to produce the intended downstream product [2].

Quantitative Differentiation Evidence for 1,3-Benzenedicarbonitrile, 2,5-difluoro- (CAS 122546-74-1) Versus Structural Analogs


Comparative Physicochemical Profile: Boiling Point and Density of 2,5-Difluoroisophthalonitrile vs. 4,6-Difluoro Isomer

The 2,5-difluoro isomer exhibits distinct physical properties compared to its 4,6-difluoro analog (CAS 17654-70-5), which have direct implications for purification and handling in industrial settings. The 2,5-difluoro isomer has a predicted boiling point of 224.1 ± 35.0 °C at 760 mmHg, whereas the 4,6-difluoro isomer boils at a significantly higher temperature of 237.0 ± 35.0 °C under identical conditions [1][2]. Both compounds have a predicted density of 1.4 ± 0.1 g/cm³ [1][2].

Physical Chemistry Process Development Purification Engineering

Structural Divergence: Impact of 2,5-Substitution Pattern on Reactivity in Nucleophilic Aromatic Substitution

The specific 2,5-difluoro substitution pattern on the 1,3-benzenedicarbonitrile scaffold dictates a unique electronic environment that directly influences reactivity. Fluorine atoms at the 2- and 5-positions create a para-relationship with the two nitrile groups, resulting in a distinct charge distribution compared to other difluoro isomers (e.g., 4,6-difluoro or 2,4-difluoro) [1]. Fluorine substitution on aromatic nitriles modulates electron density and influences acidity/basicity, which can enhance metabolic stability in potential drug candidates [2].

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Commercial Availability and Purity Benchmarking of 2,5-Difluoroisophthalonitrile

From a procurement and quality assurance perspective, 2,5-difluoroisophthalonitrile (CAS 122546-74-1) is commercially available at industrial scale with a standard purity specification of 98% . This compound is accessible as a readily available intermediate from multiple chemical suppliers , in contrast to certain other difluoroisophthalonitrile isomers which may require custom synthesis and extended lead times. The 98% purity grade is sufficient for use as a synthetic intermediate in pharmaceutical and materials research .

Procurement Supply Chain Quality Control

Validated Application Scenarios for 1,3-Benzenedicarbonitrile, 2,5-difluoro- (CAS 122546-74-1) Based on Available Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Specific 2,5-Disubstitution Pattern

Based on its classification as an intermediate [1] and the critical role of fluorine substitution patterns in modulating drug candidate properties such as metabolic stability , this compound is appropriate for use in medicinal chemistry programs where a 1,3-difunctionalized aromatic scaffold with specific 2,5-difluoro regiochemistry is required. Users should verify that the target molecule's synthetic route explicitly calls for the 2,5-difluoro-1,3-benzenedicarbonitrile core before procurement.

Building Block for Fluorinated Organic Electronic Materials

Fluorinated aromatic dinitriles serve as precursors for materials used in organic electronic devices such as OLEDs [1]. The 2,5-difluoro substitution pattern on isophthalonitrile provides a specific electronic profile that can be exploited in the design of electron-transport materials or as a functional monomer in polymer synthesis. The commercial availability of this compound at 98% purity makes it a practical choice for materials research applications requiring fluorinated aromatic building blocks.

Process Development and Scale-Up for Reactions Utilizing 2,5-Difluoroisophthalonitrile

The predicted boiling point of 224.1 ± 35.0 °C at 760 mmHg [1] provides a practical reference for process chemists designing purification protocols. The ~13 °C lower boiling point relative to the 4,6-difluoro isomer may be advantageous in energy-sensitive scale-up operations. Researchers developing synthetic methodologies involving nucleophilic aromatic substitution or cross-coupling reactions on fluorinated aromatic dinitriles can use this compound as a representative substrate for optimizing reaction conditions before extending to more complex or less accessible analogs.

Reference Standard for Analytical Method Development and Isomer Identification

The compound can serve as a reference standard for developing HPLC, GC-MS, or NMR methods aimed at distinguishing between difluoroisophthalonitrile positional isomers. The distinct retention time and spectral signatures associated with the 2,5-substitution pattern [1] enable analytical chemists to confirm isomeric identity and assess purity in complex reaction mixtures or during incoming quality control inspections of raw materials.

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